

Unveiling the Chemical Landscape of GEA 3162: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GEA 3162

Cat. No.: B1671416

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

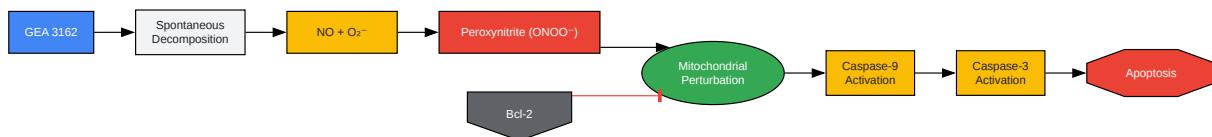
Abstract

GEA 3162, a mesoionic 3-aryl substituted oxatriazole-5-imine derivative, has emerged as a significant pharmacological tool for investigating the roles of nitric oxide (NO) and reactive nitrogen species in various biological processes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental methodologies associated with **GEA 3162**. Notably, this compound is recognized as a donor of both nitric oxide and superoxide, leading to the formation of peroxynitrite (ONOO^-), a potent oxidizing and nitrating agent. This dual-release profile distinguishes it from conventional NO donors and underlies its diverse biological effects, including the induction of apoptosis and modulation of intracellular calcium signaling. This document aims to serve as an in-depth resource for researchers utilizing **GEA 3162** in their experimental paradigms.

Core Chemical and Physical Properties

GEA 3162 is a synthetic organic compound with the following key physicochemical properties, crucial for its application in experimental settings.

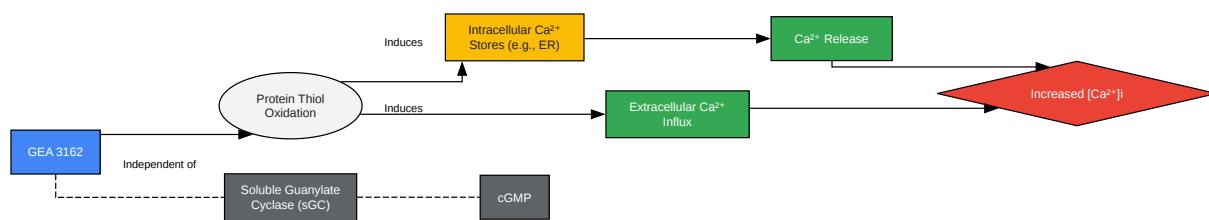
Property	Value	Source
Molecular Formula	C ₈ H ₆ Cl ₂ N ₄ O	[1]
Molecular Weight	230.98 g/mol	[1]
CAS Number	144576-10-3	[2] [3]
Appearance	Solid	[2]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	1	[1]
Topological Polar Surface Area	69.04 Å ²	[1]
XLogP	2.8	[1]
Lipinski's Rules Broken	0	[1]
Chemical Stability	Stable under recommended storage conditions.	[2]
Incompatible Materials	Strong acids/alkalis, strong oxidizing/reducing agents.	[2]
Decomposition	Under fire conditions, may decompose and emit toxic fumes.	[2]


Mechanism of Action: A Peroxynitrite Donor

GEA 3162 is characterized by its ability to spontaneously decompose in aqueous solutions to co-generate nitric oxide (NO) and superoxide (O₂⁻)[\[4\]](#). These two radical species rapidly react to form peroxynitrite (ONOO⁻), a potent and short-lived oxidant[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#). This mechanism distinguishes **GEA 3162** from many other "NO donors" that primarily release nitric oxide.

The biological effects of **GEA 3162** are therefore largely attributable to the actions of peroxynitrite. Peroxynitrite can induce a wide range of cellular responses, including apoptosis, by interacting with various biomolecules such as proteins, lipids, and DNA[\[5\]](#)[\[7\]](#).

Signaling Pathways


GEA 3162 is a known inducer of apoptosis in various cell types, including neutrophils and murine bone marrow cells[4][5][7]. The apoptotic pathway initiated by **GEA 3162** is multifaceted and involves caspase activation and mitochondrial-dependent events. Overexpression of the anti-apoptotic protein Bcl-2 has been shown to abolish caspase activation and reduce the change in mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway[5][7]. Specifically, caspases 2, 3, 8, and 9 have been shown to be activated upon exposure to **GEA 3162**[5].

[Click to download full resolution via product page](#)

Caption: **GEA 3162**-induced apoptotic signaling pathway.

GEA 3162 has been shown to induce a rise in intracellular calcium concentration ($[Ca^{2+}]_i$) in various cell types, including neutrophils and mouse parotid acini[8][9]. This effect appears to be independent of the canonical NO/cGMP pathway, as inhibitors of soluble guanylate cyclase (sGC) do not block the **GEA 3162**-induced calcium response[8][9]. The mechanism involves both the release of Ca^{2+} from intracellular stores and the influx of extracellular Ca^{2+} [8][9]. Evidence suggests that **GEA 3162** may directly affect protein thiols, leading to the opening of calcium channels[9].

[Click to download full resolution via product page](#)

Caption: **GEA 3162**-mediated calcium signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments frequently performed with **GEA 3162**, based on methodologies described in the cited literature.

Measurement of Apoptosis by Flow Cytometry

This protocol is for assessing apoptosis by measuring the externalization of phosphatidylserine using Annexin V and plasma membrane integrity using propidium iodide (PI).

Materials:

- Cell suspension (e.g., neutrophils, bone marrow cells)
- **GEA 3162** stock solution (dissolved in a suitable solvent like DMSO)
- Cell culture medium
- Annexin V-FITC (or other fluorochrome)
- Propidium Iodide (PI)
- Annexin V binding buffer

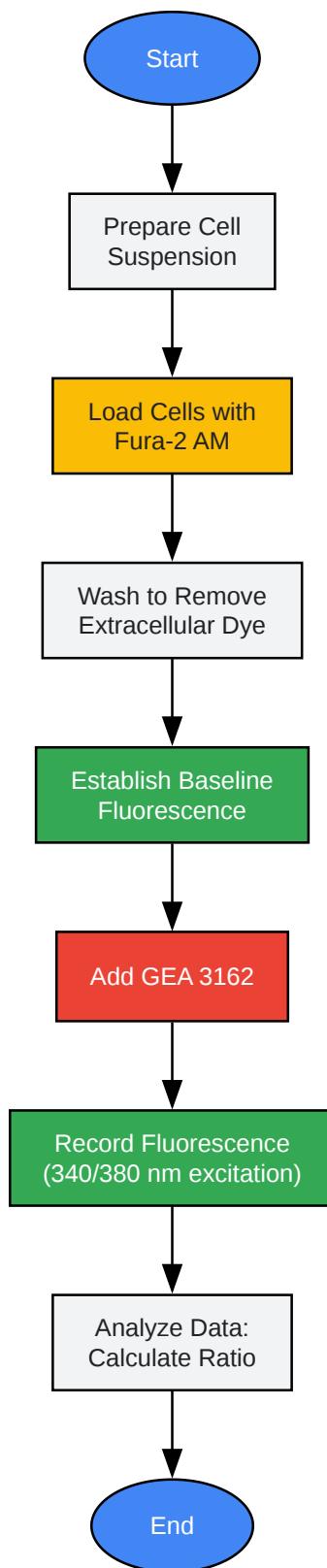
- Flow cytometer

Procedure:

- Seed cells at a desired density in a multi-well plate.
- Treat cells with various concentrations of **GEA 3162** or vehicle control for the desired time period (e.g., 4 hours)[5].
- Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
- Resuspend the cells in Annexin V binding buffer.
- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the samples on a flow cytometer, detecting FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
- Quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V positive, PI positive) cells.

Measurement of Intracellular Calcium Concentration ($[Ca^{2+}]_i$)

This protocol describes the use of a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in $[Ca^{2+}]_i$.


Materials:

- Cell suspension
- Fura-2 AM (or other suitable calcium indicator)
- Pluronic F-127

- HEPES-buffered saline (HBS) with and without CaCl_2
- **GEA 3162** stock solution
- Fluorometer or fluorescence microscope with ratiometric imaging capabilities

Procedure:

- Incubate the cells with Fura-2 AM and Pluronic F-127 in HBS for a specified time (e.g., 30-60 minutes) at 37°C to load the dye.
- Wash the cells to remove extracellular dye and resuspend them in HBS.
- Place the cell suspension in a cuvette for fluorometer measurements or on a coverslip for microscopy.
- Establish a baseline fluorescence reading.
- Add **GEA 3162** to the cells and continuously record the fluorescence at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
- Calculate the ratio of fluorescence intensities (340/380) to determine the relative changes in $[\text{Ca}^{2+}]_i$.

[Click to download full resolution via product page](#)

Caption: Workflow for measuring intracellular calcium changes.

Caspase Activity Assay

This protocol outlines a method to measure the activity of specific caspases using fluorogenic substrates.

Materials:

- Cell lysates from control and **GEA 3162**-treated cells
- Fluorogenic caspase substrates (e.g., for caspase-3, -8, -9)
- Assay buffer
- Microplate reader with fluorescence detection capabilities

Procedure:

- Treat cells with **GEA 3162** as described for the apoptosis assay.
- Lyse the cells to release intracellular contents.
- Determine the protein concentration of the cell lysates.
- In a 96-well plate, add equal amounts of protein from each sample.
- Add the specific fluorogenic caspase substrate to each well.
- Incubate the plate at 37°C for the recommended time.
- Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the cleaved substrate.
- Express caspase activity as the fold-change in fluorescence relative to the control.

Conclusion

GEA 3162 is a valuable research tool for investigating the biological roles of peroxynitrite. Its distinct mechanism of action, involving the co-generation of NO and superoxide, offers a unique advantage for studying the effects of this potent reactive nitrogen species. This guide

provides a foundational understanding of its chemical properties, signaling pathways, and common experimental applications to aid researchers in designing and interpreting their studies. As with any reactive compound, careful consideration of its stability, solvent compatibility, and dose-response characteristics is essential for obtaining reproducible and meaningful results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. GEA 3162 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. targetmol.com [targetmol.com]
- 4. GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GEA 3162, a peroxynitrite donor, induces Bcl-2-sensitive, p53-independent apoptosis in murine bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. journals.physiology.org [journals.physiology.org]
- 9. GEA3162 stimulates Ca²⁺ entry in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Chemical Landscape of GEA 3162: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671416#discovering-the-chemical-properties-of-gea-3162]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com